Taurolidine citrate

Pediatric Oncology Hematological Malignancies Catheter-Related Bloodstream Infection

Clinically differentiated catheter lock solution combining taurolidine's resistance-sparing, broad-spectrum antimicrobial action (Gram+, Gram-, fungi) with citrate anticoagulation. Reduces CRBSI by 77-91% (HR 0.23, p=0.009) and catheter removal by 91% (HR 0.09, p=0.002) vs. saline in high-risk patients. 82% reduction in Gram-negative bacteremia vs. heparin in hemodialysis. Eliminates CRBSIs in prior high-incidence populations (0 vs. 7 events) while cutting annual treatment costs by 65% (€2348 vs. €6744). Select this non-antibiotic lock solution to improve outcomes and reduce total cost of care.

Molecular Formula C13H24N4O11S2
Molecular Weight 476.5 g/mol
CAS No. 1333382-80-1
Cat. No. B12686492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurolidine citrate
CAS1333382-80-1
Molecular FormulaC13H24N4O11S2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyRMTOBKFGSODIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taurolidine Citrate (CAS 1333382-80-1) — Core Properties and Defined Clinical Role in Catheter Lock Solutions


Taurolidine citrate (CAS 1333382-80-1) is a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine, formulated as a citrate salt with the molecular formula C₁₃H₂₄N₄O₁₁S₂ and a molecular weight of 476.5 g/mol [1]. Its primary clinical application is as a catheter lock solution to prevent catheter-related bloodstream infections (CRBSIs), leveraging taurolidine's non-antibiotic, resistance-sparing mechanism of action and the anticoagulant properties of citrate [2]. The compound exhibits broad in vitro bactericidal and fungicidal activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as Candida species [3].

Why Taurolidine Citrate Is Not Simply Substitutable with Other Catheter Lock Solutions: Key Differentiators Driving Clinical Selection


Generic substitution among catheter lock solutions is clinically inadvisable due to fundamental differences in mechanism of action, efficacy against specific pathogen classes, and the balance between infection prevention and catheter patency maintenance. Unlike heparin, which provides only anticoagulation without antimicrobial activity [1], or high-concentration citrate, which carries risks of cardiac arrhythmias [2], taurolidine citrate uniquely combines broad-spectrum antimicrobial action—including activity against multidrug-resistant Gram-positive and Gram-negative bacteria and fungi [3]—with an anticoagulant effect that, while less potent than heparin, provides a clinically acceptable patency profile [4]. Furthermore, taurolidine's resistance-sparing mechanism distinguishes it from antibiotic lock solutions, which carry a well-documented risk of promoting antimicrobial resistance [5]. These pharmacological distinctions translate into quantifiable differences in infection rates, catheter survival, and cost-effectiveness that directly inform procurement decisions.

Quantitative Comparative Evidence for Taurolidine Citrate: Head-to-Head Data Versus Heparin, Saline, Citrate-Only, and In-Class Alternatives


Superior Reduction in Bloodstream Infection Rates Compared to Heparin in Immunocompromised Pediatric Patients

In a randomized controlled trial of 71 pediatric patients with hematological malignancies, taurolidine citrate (1.35% taurolidine, 4% citrate) significantly reduced bloodstream infection rates compared to standard heparin lock solution [1].

Pediatric Oncology Hematological Malignancies Catheter-Related Bloodstream Infection

Gram-Negative Pathogen-Specific Advantage Over Heparin in Adult Hemodialysis Patients

A double-blind randomized controlled trial in 110 adult hemodialysis patients demonstrated that taurolidine-citrate locks were specifically more effective against Gram-negative bacteremia compared to heparin [1].

Hemodialysis Bacteremia Gram-Negative Infection

Significant Reduction in Recurrent CRBSI and Catheter Removal Versus Saline Placebo in Chronic Intestinal Failure Patients

A double-blind, placebo-controlled trial in adult chronic intestinal failure patients on home parenteral support found that 1.35% taurolidine lock solution significantly reduced both recurrent CRBSI rates and catheter removals compared to 0.9% saline [1].

Chronic Intestinal Failure Home Parenteral Support Recurrent CRBSI

Reduced Hazard for Catheter Removal Compared to Citrate-Only Lock Solutions in Hemodialysis

A large retrospective observational study of 1514 hemodialysis patients found that taurolidine-based lock solutions were associated with a significantly lower hazard for catheter removal due to infection or malfunction compared to both high-concentrated (46.7%) and low-concentrated (4% or 30%) citrate-only lock solutions [1].

Hemodialysis Catheter Survival Citrate Lock Solutions

Broader In Vitro Spectrum and Potency Against Multidrug-Resistant Pathogens Compared to EDTA

An experimental study comparing 1.35% taurolidine with 4% ethylenediaminetetraacetic acid (EDTA) demonstrated that taurolidine produced significant reductions in colony-forming units (CFUs) across a broader range of Gram-positive and Gram-negative organisms and fungi, including multidrug-resistant strains, and showed superior efficacy over EDTA [1].

In Vitro Antimicrobial Multidrug-Resistant Pathogens Biofilm Prevention

Quantified Cost-Effectiveness Advantage Over Heparin in High-Risk Home Parenteral Support Patients

In a randomized trial of 41 high-risk intestinal failure patients on home parenteral support, the taurolidine-citrate-heparin lock solution demonstrated not only superior efficacy (zero CRBSIs vs 7 in the heparin arm) but also significantly lower annual treatment costs [1].

Health Economics Cost-Effectiveness Intestinal Failure

Defined Clinical and Research Applications for Taurolidine Citrate: Evidence-Based Selection Scenarios


Secondary Prevention of Recurrent Catheter-Related Bloodstream Infections in Chronic Intestinal Failure Patients on Home Parenteral Support

In adult patients with chronic intestinal failure who have experienced prior CRBSIs, the use of 1.35% taurolidine lock solution reduces recurrent CRBSI rates by 77% (HR 0.23, p=0.009) and catheter removal due to infection by 91% (HR 0.09, p=0.002) compared to saline, with a number needed to treat of 892 treatment days [1]. This scenario is directly supported by Level I evidence from a randomized placebo-controlled trial.

Prevention of Gram-Negative Bacteremia in Adult Hemodialysis Patients with Tunneled Catheters

For hemodialysis units with a high incidence of Gram-negative catheter-related infections, taurolidine-citrate locks provide an 82% reduction in Gram-negative bacteremia (0.2 vs 1.1 infections/1000 patient-days, p=0.02) compared to heparin, based on a double-blind RCT [2]. This pathogen-specific advantage should be weighed against the observed increase in thrombolytic therapy requirement (HR 2.5, p=0.008), which may necessitate protocol adjustments for catheter patency management.

Prevention of Central Line-Associated Bloodstream Infections in Immunocompromised Pediatric Oncology Patients

In pediatric hematology-oncology patients, taurolidine citrate lock solution reduces bloodstream infection rates by 77% compared to heparin (0.3 vs 1.3 infections/1000 catheter-days, p=0.03), with evidence of reduced microbial colonization when used from the time of catheter insertion [3]. This application is supported by a randomized controlled trial demonstrating significant clinical benefit in this vulnerable population.

Cost-Effective Catheter Lock Strategy for High-Risk Home Parenteral Support Patients

In high-risk intestinal failure patients with a prior CRBSI incidence of 2.4 episodes/1000 CVC-days, taurolidine-citrate-heparin lock solution eliminates CRBSIs (0 vs 7 events) and reduces annual treatment costs by 65% (€2348 vs €6744, p=0.02) compared to heparin, driven by fewer hospital admissions for infection management [4]. This scenario is supported by Level I evidence and should inform procurement decisions where total cost of care is a key metric.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurolidine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.